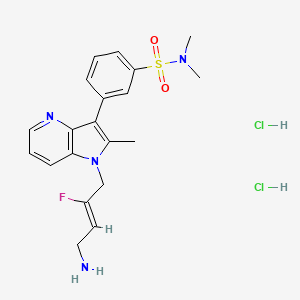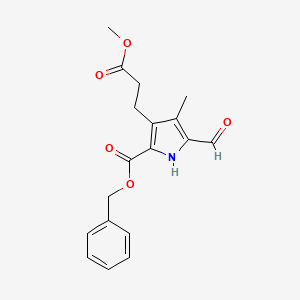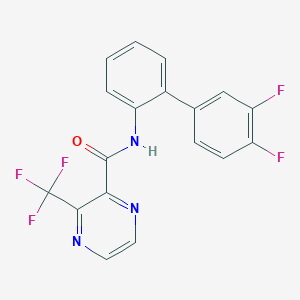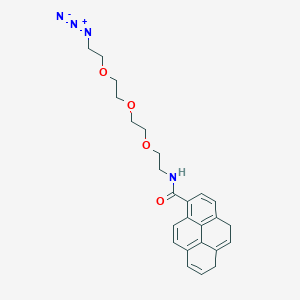
Ranaconitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum sinomontanum and Aconitum septentrionale . It is known for its potent biological activities, including antiarrhythmic, local anesthetic, analgesic, and anti-inflammatory effects . The compound has a molecular formula of C32H44N2O9 and a molecular weight of 600.7 g/mol .
Applications De Recherche Scientifique
[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure and reactivity of diterpenoid alkaloids . In biology, it is studied for its potential as an antiarrhythmic agent due to its ability to block fast sodium channels . In medicine, ranaconitine is investigated for its analgesic and anti-inflammatory properties . Additionally, it has industrial applications in the development of new pharmaceuticals and as a research tool in pharmacological studies .
Mécanisme D'action
Target of Action
Ranaconitine is a type of C18-diterpenoid alkaloid (DA) that is primarily found in the genera Aconitum and Delphinium . The primary targets of this compound are voltage-dependent Na+ channels and delayed rectifier K+ current . These channels play a crucial role in the transmission of nerve impulses, and their inhibition can lead to a variety of physiological effects.
Mode of Action
This compound interacts with its targets by blocking the voltage-dependent Na+ channels and the delayed rectifier K+ current . This blocking action inhibits the normal flow of ions through these channels, disrupting the transmission of nerve impulses. The resulting changes can lead to a variety of effects, including analgesic, antiarrhythmic, and anti-inflammatory actions .
Biochemical Pathways
These disruptions can affect numerous downstream effects, including the regulation of heart rhythm, nerve signal transmission, and inflammatory responses .
Pharmacokinetics
Like many other alkaloids, it is likely that this compound is absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of this compound, influencing its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to block Na+ and K+ channels. This blocking action can disrupt the normal flow of ions across cell membranes, leading to alterations in nerve impulse transmission and heart rhythm. Additionally, this compound has been reported to have powerful antiarrhythmic, local anaesthetic, analgesic, and anti-inflammatory actions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability of this compound and its ability to interact with its targets . Understanding these factors is crucial for optimizing the use of this compound and maximizing its therapeutic potential.
Analyse Biochimique
Biochemical Properties
Ranaconitine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . This interaction leads to the inhibition of sodium influx, thereby exerting local anesthetic and antiarrhythmic effects . Additionally, this compound interacts with enzymes involved in its own metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it inhibits the action potential by blocking sodium channels, leading to reduced excitability and analgesic effects . In cardiac cells, this compound’s antiarrhythmic properties are attributed to its ability to stabilize the cardiac membrane potential . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and analgesic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to voltage-gated sodium channels, specifically at the site responsible for sodium ion influx . This binding inhibits the channel’s function, preventing the depolarization of the neuronal membrane and subsequent action potential propagation . Additionally, this compound may interact with other ion channels and receptors, further modulating cellular excitability and signaling . Changes in gene expression and enzyme activity are also part of its molecular mechanism, contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can maintain its pharmacological activity for extended periods under controlled conditions . Degradation products may form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent analgesic and anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as cardiac arrhythmias, neurotoxicity, and gastrointestinal disturbances have been observed . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound undergoes extensive metabolism in the body, primarily through the action of cytochrome P450 enzymes . The major metabolic pathways include hydroxylation, O-demethylation, N-deacetylation, and ester hydrolysis . These metabolic transformations result in the formation of various metabolites, some of which retain pharmacological activity . The metabolic flux and levels of these metabolites can influence the overall efficacy and safety of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and may also interact with specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific tissues, such as the nervous system and cardiac tissue, where it exerts its pharmacological effects . The distribution of this compound is influenced by factors such as lipid solubility and protein binding .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the plasma membrane, where it interacts with ion channels and receptors . Additionally, post-translational modifications and targeting signals may direct this compound to other organelles, influencing its pharmacological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate can be synthesized from the waste product of the drug allapinin, which is derived from Aconitum plants . The synthetic route involves the extraction of ranaconitine from the rhizomes and roots of Aconitum plants, followed by purification to obtain high-purity samples . The mother liquor preparation method involves dissolving 2 mg of this compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Analyse Des Réactions Chimiques
[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ranaconitine can lead to the formation of hydroxylated derivatives .
Comparaison Avec Des Composés Similaires
[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate is similar to other diterpenoid alkaloids such as lappaconitine and aconitine . it is unique in that it contains an additional hydroxyl group at the C-7 position, which distinguishes it from lappaconitine . This structural difference contributes to its distinct pharmacological properties. Other similar compounds include lappaconitine-type diterpenoid alkaloids, which do not possess an oxygen-containing functionality at C-7 .
Propriétés
Numéro CAS |
1360-76-5 |
|---|---|
Formule moléculaire |
C32H44N2O9 |
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21+,22+,23-,24+,25+,27?,28-,29?,30+,31?,32+/m1/s1 |
Clé InChI |
XTSVKUJYTUPYRJ-QQHZJSBHSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
SMILES canonique |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ranaconitine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)






